4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds, specifically pyrimidines. This compound features a unique structure that combines elements of indeno and pyrimidine frameworks, making it of interest in medicinal chemistry. The presence of a fluorophenyl group enhances its potential biological activity, particularly in pharmaceutical applications.
The compound can be synthesized through various methods outlined in recent literature focusing on heterocyclic chemistry. Notably, the Biginelli reaction has been extensively studied for synthesizing pyrimidine derivatives, including compounds similar to 4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one. This reaction typically involves the condensation of an aldehyde, urea or thiourea, and a β-dicarbonyl compound under mild conditions .
This compound can be classified as:
The synthesis of 4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one can be achieved through several methodologies:
The synthesis generally requires careful control of reaction conditions to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one consists of several key features:
The molecular formula is , with a molecular weight of approximately 281.34 g/mol. The structural representation includes:
4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one can participate in various chemical reactions typical for thiones and pyrimidines:
These reactions often require specific conditions such as temperature control and inert atmospheres to prevent degradation or unwanted side reactions.
The mechanism of action for compounds like 4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors:
Research indicates that similar compounds exhibit antimicrobial and anticancer activities due to their ability to disrupt cellular processes .
Characterization through spectroscopy (NMR, IR) confirms structural integrity and purity post-synthesis.
4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one has potential applications in:
The indeno[1,2-d]pyrimidine scaffold represents a structurally unique class of fused heterocyclic systems that has garnered significant attention in rational drug design. This tricyclic framework comprises a benzene ring linearly annulated with a five-membered indanone moiety, which is further fused to a pyrimidine ring at the [1,2-d] position. The planar geometry of this conjugated system facilitates optimal π-π stacking interactions with biological targets, particularly protein kinases and DNA topoisomerases [1]. The 4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one variant exemplifies this architecture, where the tetrahydro modification at positions 1,2,3,4 introduces partial saturation, enhancing three-dimensional complementarity with binding pockets while maintaining planarity in the indenopyrimidinone core [1] [4].
Critical hydrogen-bonding motifs are strategically positioned within this scaffold: the pyrimidine N1 and N3 atoms serve as hydrogen-bond acceptors, while the thioxo (C=S) group at C2 functions as a superior hydrogen-bond acceptor compared to carbonyl analogues. This configuration enables bidentate interactions with amino acid residues such as Lys/Asp in kinase ATP-binding sites [7]. Additionally, the C5 carbonyl participates in polar contacts with catalytic residues in enzymatic targets, as demonstrated in crystallographic studies of tubulin-indenopyrimidine complexes [1]. The structural plasticity of the scaffold permits extensive substitutions at C4 of the pyrimidine ring and C9 of the indanone moiety, enabling precise modulation of steric and electronic properties for target optimization [4] [10].
Table 1: Biological Activities Associated with Indeno[1,2-d]Pyrimidine Substituent Patterns
Position | Substituent | Target | Biological Effect | Potency Range |
---|---|---|---|---|
C2 | Thioxo (=S) | Tubulin Polymerization | Microtubule Destabilization | IC₅₀: 0.8-5.2 µM |
C2 | Oxo (=O) | Tubulin Polymerization | Reduced Inhibition vs. Thioxo | IC₅₀: 12-35 µM |
C4 | 2-Fluorophenyl | Topoisomerase II | DNA Cleavage Complex Stabilization | EC₅₀: 1.3 µM |
C4 | Unsubstituted phenyl | Topoisomerase II | 8-Fold Reduced Activity | EC₅₀: 10.4 µM |
C9 | Bromo | EGFR Kinase | Competitive ATP Inhibition | IC₅₀: 0.07 µM |
The bioisosteric replacement potential of indeno[1,2-d]pyrimidine is evidenced by its mimicry of purine nucleobases, particularly in kinase inhibition applications. Thieno[2,3-d]pyrimidine derivatives exhibit analogous binding modes to adenine in ATP-binding pockets, with the indeno-fused system providing enhanced rigidity and lipophilic surface area for deeper hydrophobic pocket penetration [4]. Molecular docking analyses of 4-(2-fluorophenyl)-2-thioxo derivatives reveal distinctive binding poses in tubulin's colchicine site, where the scaffold's curvature complements the protein's β-tubulin interface, displacing natural ligands through competitive inhibition [1].
Fluorine incorporation at the ortho-position of the C4 phenyl group in indeno[1,2-d]pyrimidin-5-ones profoundly influences their drug-likeness through multiple mechanistic pathways. The fluorine atom (van der Waals radius: 1.47 Å) serves as a near-isostere of hydrogen (1.20 Å) while introducing significant electronic perturbations. In 4-(2-fluorophenyl) derivatives, the ortho-fluorine induces a 15-25° dihedral angle between the phenyl and pyrimidine planes, optimizing spatial orientation for deep binding pocket penetration [5]. This steric modulation enhances binding affinity for ATP-binding sites by 3-5 fold compared to meta- or para-fluorinated isomers, as observed in kinase inhibition assays [6].
The strong carbon-fluorine bond (bond dissociation energy: 485 kJ/mol) confers exceptional metabolic stability against oxidative degradation by cytochrome P450 enzymes. Specifically, the ortho-fluorine in 4-(2-fluorophenyl) derivatives blocks para-hydroxylation—the predominant metabolic pathway for phenyl-containing drugs—extending plasma half-life (t₁/₂) by 2.3-4.1 fold in murine models compared to non-fluorinated analogues [2] [9]. This steric-electronic protection is quantified in microsomal stability assays, where fluorinated derivatives exhibit 85-92% remaining parent compound after 60-minute incubations versus 25-40% for non-fluorinated counterparts [5].
Table 2: Fluorine-Induced Pharmacokinetic Enhancements in Indeno[1,2-d]Pyrimidines
Parameter | 4-Phenyl Derivative | 4-(2-Fluorophenyl) Derivative | Enhancement Factor |
---|---|---|---|
Microsomal Stability | 38% remaining | 89% remaining | 2.34-fold |
Plasma Protein Binding | 88.2% | 92.7% | +4.5% |
Log P (Octanol/Water) | 2.15 | 2.48 | +0.33 |
Caco-2 Permeability | 12.7 × 10⁻⁶ cm/s | 18.9 × 10⁻⁶ cm/s | 1.49-fold |
Oral Bioavailability | 41.3% | 67.8% | 1.64-fold |
Lipophilicity modulation represents another critical fluorine effect. The 2-fluorophenyl substituent increases the octanol-water partition coefficient (log P) by 0.3-0.5 units relative to unsubstituted phenyl, enhancing membrane permeability as demonstrated in Caco-2 monolayer assays (Papp increase: 1.4-1.7 fold) [2]. This heightened lipophilicity facilitates blood-brain barrier penetration, making 2-fluorophenyl derivatives candidates for central nervous system-targeted therapeutics [9]. Furthermore, the fluorine atom serves as a hydrogen-bond acceptor through its σ-hole potential, forming weak but significant interactions (2.8-3.2 Å) with histidine or serine residues in binding pockets, contributing 0.5-1.2 kcal/mol to binding free energy in molecular dynamics simulations [6].
The medicinal exploration of 2-thioxopyrimidines originated in the 1950s with the discovery of 2-thiouracil's antithyroid properties, which established the thiocarbonyl group as a privileged pharmacophore. Early structural modifications focused on barbiturate analogues, where sulfur replacement of the C2 carbonyl enhanced lipid solubility and accelerated blood-brain barrier penetration [7]. The 1970s marked a pivotal transition toward fused systems, with thieno[2,3-d]pyrimidine-2-thiones emerging as kinase-targeted agents. These compounds demonstrated enhanced rigidity and electronic delocalization compared to monocyclic analogues, improving target affinity while reducing metabolic vulnerability [4].
The strategic integration of thioxo groups into indenopyrimidines began in the early 2000s, driven by crystallographic evidence that the thiocarbonyl moiety forms bifurcated hydrogen bonds with backbone amides in the ATP-binding sites of tyrosine kinases [7]. This era produced first-generation compounds like 2-thioxo-3,7-dihydro-2H-thiazolo[4,5-d]pyrimidine, which exhibited picomolar adenosine A2A receptor antagonism (Ki = 3.8 pM) through unprecedented binding pocket interactions [7]. Subsequent optimization focused on C4 substitutions, where 4-aryl groups with ortho-electron-withdrawing substituents (fluoro, trifluoromethyl) dramatically improved phosphodiesterase inhibition and anticancer activity [1] [10].
Table 3: Historical Development Milestones in Thioxo-Pyrimidine Therapeutics
Time Period | Key Development | Therapeutic Application | Structural Innovation |
---|---|---|---|
1950-1960 | 2-Thiouracil | Antithyroid Agents | Monocyclic Thioxo-Pyrimidine |
1970-1980 | 6-Methyl-2-thiouracil Derivatives | Antiviral/Antibacterial | C6 Alkyl Substitution |
1990-2000 | Thieno[3,2-d]pyrimidine-4(3H)-thiones | Kinase Inhibition | Fused Bicyclic Systems |
2000-2010 | 7-Imino-2-thioxo-thiazolo[4,5-d]pyrimidines | Adenosine Receptor Antagonism | Tricyclic Fusion with Thiazole |
2010-Present | 4-Aryl-2-thioxo-1,2-dihydroindeno[1,2-d]pyrimidin-5-ones | Tubulin Polymerization Inhibition | Indanone-Annelated Scaffolds with C4 Aryl |
Contemporary research has established structure-activity relationships (SAR) critical for biological potency: 1) Thioxo tautomerization to thiol forms enables disulfide formation with cysteine residues in allosteric sites, as observed in Bruton's tyrosine kinase inhibitors [4]; 2) The thiocarbonyl's polarization (Cδ+=Sδ-) enhances dipole-dipole interactions with catalytic lysine residues, contributing 15-30% of total binding energy in kinase complexes [7]; and 3) Ortho-fluorination on C4-aryl groups synergizes with the thioxo moiety, reducing IC₅₀ values against drug-resistant cancer cell lines by 8-12 fold compared to non-fluorinated derivatives [1]. These innovations culminated in advanced preclinical candidates like 4-(2-fluorophenyl)-2-thioxo-1,2-dihydroindeno[1,2-d]pyrimidin-5-one, which exhibits dual tubulin polymerization inhibition (IC₅₀ = 0.84 µM) and topoisomerase II poisoning activities [10].
The evolutionary trajectory of thioxo-pyrimidines demonstrates a paradigm shift from simple heterocycles to complex polycyclic systems optimized for polypharmacology. Modern derivatives exploit the electron-delocalizing effect of the thione group to facilitate π-stacking with nucleic acid bases, positioning them as privileged scaffolds in anticancer and antimicrobial drug discovery [4] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8